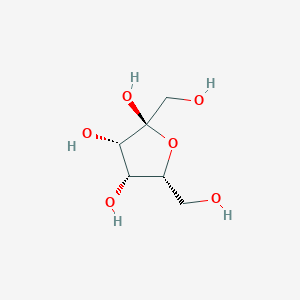

alpha-D-tagatofuranose

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

36441-92-6 |

|---|---|

Molekularformel |

C6H12O6 |

Molekulargewicht |

180.16 g/mol |

IUPAC-Name |

(2S,3S,4R,5R)-2,5-bis(hydroxymethyl)oxolane-2,3,4-triol |

InChI |

InChI=1S/C6H12O6/c7-1-3-4(9)5(10)6(11,2-8)12-3/h3-5,7-11H,1-2H2/t3-,4+,5+,6+/m1/s1 |

InChI-Schlüssel |

RFSUNEUAIZKAJO-VANKVMQKSA-N |

Isomerische SMILES |

C([C@@H]1[C@@H]([C@@H]([C@@](O1)(CO)O)O)O)O |

Kanonische SMILES |

C(C1C(C(C(O1)(CO)O)O)O)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Core Properties of alpha-D-tagatofuranose

This guide provides a comprehensive technical overview of alpha-D-tagatofuranose, a specific isomer of the low-calorie rare sugar D-tagatose. Designed for researchers, scientists, and professionals in drug development, this document delves into the fundamental physicochemical properties, biological significance, synthesis, and analysis of this molecule, moving beyond a simple recitation of facts to explain the underlying principles and experimental causality.

Introduction: Situating α-D-tagatofuranose in the Landscape of Rare Sugars

D-tagatose, a naturally occurring ketohexose, is gaining significant traction as a functional sweetener and potential therapeutic agent.[1] It is a C-4 epimer of D-fructose and is found in small quantities in heated dairy products, various fruits, and the gum of the tropical tree Sterculia setigera.[2][3] Its appeal lies in its remarkable combination of properties: a sweetness profile nearly identical to sucrose (about 92%) but with only a third of the calories (~1.5 kcal/g).[4][5]

Like other monosaccharides, D-tagatose in solution does not exist as a single, static structure. It undergoes mutarotation to form an equilibrium mixture of different isomers, including two ring forms (furanose and pyranose) and two anomers for each ring (alpha and beta). This guide focuses specifically on the alpha-D-tagatofuranose isomer, a five-membered ring structure with the anomeric hydroxyl group in the alpha configuration. While the more stable crystalline form of D-tagatose is α-D-tagatopyranose, the furanose form plays a crucial role in its chemical reactivity and biological interactions. Understanding the properties of this specific isomer is essential for applications ranging from food science to the synthesis of novel glycoconjugate drugs.

Part 1: Core Physicochemical Properties

The structure and properties of alpha-D-tagatofuranose dictate its behavior in both chemical and biological systems.

Molecular Structure and Identification

Alpha-D-tagatofuranose is a ketohexose with a five-membered oxolane (furanose) ring. The "alpha" designation refers to the stereochemistry at the anomeric carbon (C2), where the hydroxyl group is oriented on the opposite side of the ring from the C5 substituent.

-

IUPAC Name: (2S,3S,4R,5R)-2,5-bis(hydroxymethyl)oxolane-2,3,4-triol[6]

-

Molecular Formula: C₆H₁₂O₆[6]

-

Molecular Weight: 180.16 g/mol [6]

| Property | Value | Source |

| PubChem CID | 12306012 | [6] |

| CAS Number | 36441-92-6 | [6] |

| InChIKey | RFSUNEUAIZKAJO-VANKVMQKSA-N | [6] |

| Canonical SMILES | C([C@@H]1(CO)O)O">C@@HO)O | [6] |

Physical Properties

Obtaining specific, experimentally determined physical constants for pure alpha-D-tagatofuranose is challenging because it exists in equilibrium with its other isomers in solution and the stable solid is the pyranose form. The properties listed for solid D-tagatose generally refer to the crystalline α-D-tagatopyranose.

-

Melting Point (of crystalline D-tagatose): 133–137 °C[3]

-

Solubility (of D-tagatose): Highly soluble in water (58% w/w at 21°C), and slightly soluble in ethanol.[4][7] This high aqueous solubility is crucial for its use in beverages and other food formulations.[1]

-

Specific Rotation [α]D: The specific rotation for a 1% aqueous solution of D-tagatose at equilibrium is reported between -4 and -5.6°.[3] Specific rotation is an intensive property that measures a compound's ability to rotate plane-polarized light.[8] The negative value indicates that D-tagatose is levorotatory. The final equilibrium value is a weighted average of the rotation of all isomers present in the solution.

Chemical Properties and Reactivity

The chemical behavior of alpha-D-tagatofuranose is governed by its functional groups: a hemiketal at the anomeric center and multiple hydroxyl groups.

-

Anomeric Equilibrium and Tautomerism: In aqueous solution, D-tagatose establishes an equilibrium between its furanose, pyranose, and a small amount of the open-chain keto form. This interconversion, known as mutarotation, is catalyzed by acid or base. Under basic conditions, the equilibrium can be pushed further via enediol intermediates to form other monosaccharides, such as its aldohexose epimers D-galactose and D-talose.[9][10] This reactivity is a classic characteristic of reducing sugars.

-

Reducing Sugar and the Maillard Reaction: The presence of the hemiketal group allows the ring to open, exposing a ketone functional group. This makes D-tagatose a reducing sugar, capable of reacting with amino acids in the Maillard reaction, particularly upon heating.[3][4] This reaction is responsible for the development of desirable brown colors and caramel-like flavors in baked goods and other thermally processed foods.[1]

-

Glycosidation: The anomeric hydroxyl group is the most reactive hydroxyl, making it a key target for chemical synthesis. It can act as a nucleophile or be activated to serve as an electrophile in glycosylation reactions. This allows for the synthesis of various glycosides and glycoconjugates, which is of high interest in drug development.

-

Stability: D-tagatose is relatively stable in the pH range of 3 to 7.[4] This stability is essential for its application in acidic food products like soft drinks.

Part 2: Biological Significance and Metabolism

The unique metabolic fate of D-tagatose is the primary driver of its health benefits.

Absorption and Metabolism

Unlike common sugars, D-tagatose is poorly absorbed by the human body.

-

Limited Absorption: Only about 20-25% of ingested D-tagatose is absorbed in the small intestine.[2][1] The unabsorbed portion travels to the large intestine.

-

Hepatic Metabolism: The absorbed D-tagatose is metabolized primarily in the liver via a pathway similar to that of fructose, though at a slower rate.[2] It is first phosphorylated by fructokinase to D-tagatose-1-phosphate, which is then cleaved by aldolase into dihydroxyacetone phosphate (DHAP) and glyceraldehyde. These three-carbon intermediates subsequently enter the glycolysis pathway.

-

Prebiotic Effect: In the large intestine, the unabsorbed D-tagatose is selectively fermented by gut microbiota. This promotes the growth of beneficial bacteria, such as lactic acid bacteria, classifying D-tagatose as a prebiotic.[2]

Caption: Initial hepatic metabolism of absorbed D-tagatose.

Key Physiological Effects

-

Low Caloric Value: Due to its limited absorption, D-tagatose contributes only 1.5 kcal/g, significantly less than sucrose's 4 kcal/g.[4]

-

Low Glycemic and Insulinemic Response: D-tagatose has a minimal effect on blood glucose and insulin levels, making it a suitable sweetener for individuals with diabetes.[4] It may also inhibit carbohydrate-digesting enzymes like sucrase and maltase, further blunting the postprandial glucose response.[1]

-

Prevention of Dental Caries: Oral bacteria cannot readily metabolize D-tagatose, so it does not contribute to the acid production that causes tooth decay.[2] This "tooth-friendly" property is advantageous for its use in chewing gum and confectioneries.[4]

Part 3: Synthesis and Analysis

The commercial viability of D-tagatose hinges on efficient production and accurate analytical methods.

Enzymatic Synthesis from D-Galactose

While chemical isomerization of D-galactose is possible, it often requires harsh alkaline conditions. The most promising and widely used commercial method is enzymatic isomerization, which offers higher specificity and milder reaction conditions.[2][3] L-arabinose isomerase (L-AI) is the key enzyme used for this bioconversion.[7]

Rationale for Experimental Choices: The process begins with lactose, an inexpensive and abundant feedstock from the dairy industry. Hydrolysis yields D-galactose, the direct substrate for the isomerization. Immobilized enzymes are chosen to facilitate easy separation from the reaction mixture and allow for continuous processing and enzyme reuse, which is critical for cost-effective industrial production. The reaction conditions (pH and temperature) are optimized for the specific L-arabinose isomerase used to maximize conversion efficiency and stability.[7]

Experimental Protocol: Enzymatic Production of D-Tagatose

-

Lactose Hydrolysis:

-

Prepare a solution of food-grade lactose (e.g., 200 g/L in a suitable buffer, pH 6.5).

-

Pass the lactose solution through a packed bed column containing immobilized β-galactosidase at its optimal temperature (e.g., 40-50°C).

-

Causality: This step breaks the β-1,4 glycosidic bond in lactose to yield an equimolar mixture of D-glucose and D-galactose.

-

-

Substrate Separation (Optional but Recommended):

-

Separate D-galactose from D-glucose using simulated moving bed (SMB) chromatography with a calcium-charged cation exchange resin.

-

Causality: This purification step prevents D-glucose from interfering with the subsequent isomerization and simplifies downstream purification of D-tagatose.

-

-

Isomerization of D-Galactose:

-

Adjust the pH of the D-galactose solution to the optimum for the L-arabinose isomerase (typically pH 7.0-8.0).[7]

-

Pass the solution through a second column containing immobilized L-arabinose isomerase at its optimal temperature (e.g., 50-65°C).[7]

-

Causality: L-AI catalyzes the reversible isomerization of the aldose D-galactose to the ketose D-tagatose. The reaction typically reaches an equilibrium with a conversion rate of about 30-40%.[7]

-

-

Purification and Crystallization:

-

Deactivate any leached enzymes by heat treatment.

-

Demineralize the resulting syrup using ion-exchange resins.

-

Separate D-tagatose from unreacted D-galactose using chromatography (e.g., SMB).

-

Concentrate the purified D-tagatose solution under vacuum.

-

Induce crystallization by cooling and seeding. The resulting crystals will be the stable α-D-tagatopyranose form.

-

Caption: Experimental workflow for the enzymatic synthesis of D-tagatose.

Analytical Methodology

Distinguishing and quantifying the various isomers of D-tagatose in a mixture is critical for quality control and research. High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for this purpose.

Protocol: HPLC Analysis of Tagatose Isomers

-

Objective: To separate and quantify D-tagatose from other monosaccharides (like D-galactose and D-glucose) and potentially resolve its anomers.

-

Principle: This method utilizes ligand exchange chromatography. The stationary phase is a polystyrene-divinylbenzene resin loaded with a metal cation (e.g., Ca²⁺). Sugars in the mobile phase interact with the cation via their hydroxyl groups. The strength and stereochemistry of this interaction differ for each sugar isomer, leading to different retention times. A Refractive Index (RI) detector is used as sugars do not have a strong UV chromophore.[11][12]

-

Instrumentation and Columns:

-

HPLC system with a pump, autosampler, and column oven.

-

Refractive Index (RI) Detector.

-

Ligand-exchange column (e.g., a polymer-based column in the Calcium form, specifically designed for carbohydrate analysis).

-

-

Reagents and Standards:

-

Mobile Phase: HPLC-grade deionized water.

-

Standards: High-purity D-tagatose, D-galactose, and D-glucose for calibration.

-

-

Methodology:

-

Sample Preparation: Dissolve samples and standards accurately in the mobile phase. Filter through a 0.45 µm syringe filter to remove particulates.

-

Chromatographic Conditions:

-

Mobile Phase: Degassed, HPLC-grade water.

-

Flow Rate: 0.5 - 0.8 mL/min.

-

Column Temperature: 80-85°C. Causality: High temperature sharpens peaks, reduces viscosity, and can help shift the anomeric equilibrium to allow for the detection of a single, time-averaged peak for each sugar, simplifying quantification.

-

Detector Temperature: Matched to column or as per manufacturer's recommendation.

-

-

Calibration: Prepare a series of standards of known concentrations (e.g., 1, 2, 5, 10 mg/mL). Inject each standard and generate a calibration curve by plotting peak area against concentration.

-

Analysis: Inject the prepared sample. Identify peaks based on the retention times of the standards. Quantify the amount of each sugar by comparing its peak area to the calibration curve.

-

Part 4: Applications in Research and Drug Development

The unique properties of D-tagatose and its derivatives make them valuable in several high-value applications.

-

Functional Food Ingredient: As a low-calorie, low-glycemic, non-cariogenic bulk sweetener, D-tagatose is an ideal ingredient for foods targeting health-conscious consumers, diabetics, and weight management.[4] Its ability to undergo the Maillard reaction also makes it a functional replacement for sucrose in baked goods.[1]

-

Anti-diabetic and Obesity Control Drug: Beyond its use as a sweetener, D-tagatose is being investigated as a standalone therapeutic agent for type 2 diabetes and obesity.[1] Its mechanisms of action, including blunting glucose absorption and modifying hepatic glucose metabolism, are active areas of research.

-

Chiral Building Block in Synthesis: The defined stereochemistry of alpha-D-tagatofuranose makes it a useful chiral starting material for the synthesis of complex molecules. For example, it has been used to synthesize α-D-tagatofuranosylceramide, a derivative of a class of lipids involved in crucial cellular signaling pathways. This opens avenues for creating novel probes to study cell biology or develop new therapeutics.

Part 5: Safety and Regulatory Status

Extensive toxicological studies have been conducted on D-tagatose.

-

Toxicology: Animal studies have shown a lack of systemic toxicity or genotoxicity.[3] At very high doses, some mild and reversible gastrointestinal effects (such as nausea, flatulence, and diarrhea) have been reported in humans, which is common for poorly absorbed carbohydrates due to their osmotic effects and fermentation.[4]

-

Regulatory Status: D-tagatose has been granted "Generally Recognized As Safe" (GRAS) status by the U.S. Food and Drug Administration (FDA).[4] It is also approved as a novel food ingredient in the European Union and other jurisdictions worldwide, confirming its safety for consumption.[4]

Conclusion

Alpha-D-tagatofuranose, as a key isomeric form of D-tagatose, possesses a unique combination of physicochemical and biological properties. Its low caloric value, minimal impact on blood glucose, and prebiotic effects are directly linked to its distinct metabolic pathway. While the stable solid form is pyranose, the reactivity of the furanose anomer in solution is critical for both its role in food chemistry and its potential as a synthetic building block. With robust enzymatic synthesis methods established and a strong safety profile, D-tagatose and its isomers are poised for expanded application in the food, beverage, and pharmaceutical industries, offering a valuable tool for tackling major health challenges like diabetes and obesity.

References

-

D-Tagatose: A Rare Sugar with Functional Properties and Antimicrobial Potential against Oral Species - PMC - NIH. (2024). National Institutes of Health. [Link]

-

Advances in Biological Production of D-Tagatose: A Comprehensive Overview. (2023). MDPI. [Link]

-

Biosynthesis of a healthy natural sugar D-tagatose: advances and opportunities. (2023). Taylor & Francis Online. [Link]

-

What is D-tagatose used for? (2024). Patsnap Synapse. [Link]

-

D-TAGATOSE. (n.d.). fao.org. [Link]

-

Advances and Prospects of d-Tagatose Production Based on a Biocatalytic Isomerization Pathway. (2023). MDPI. [Link]

-

When D-tagatose is added to a basic aqueous solution, an equilibrium mixture of monosaccharides is obtained... (2023). Brainly. [Link]

-

A method for the production of D-tagatose using a recombinant Pichia pastoris strain... (2014). PubMed Central. [Link]

-

D-TAGATOSE. (n.d.). inchem.org. [Link]

-

Methods for Separating Sugars. (n.d.). Shimadzu Corporation. [Link]

-

Method of Quantitative Analysis by HPLC and Confirmation by LC-MS of Sugar Alcohols in Foods. (2013). ResearchGate. [Link]

-

alpha-D-tagatofuranose | C6H12O6 | CID 12306012. (n.d.). PubChem. [Link]

-

When D-tagatose is added to a basic aqueous solution, an equilibr... (n.d.). Pearson+. [Link]

-

Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides. (2008). PubMed. [Link]

-

NMR analyses of complex d-glucose anomerization. (2018). PubMed. [Link]

-

Specific rotation. (n.d.). Wikipedia. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. fao.org [fao.org]

- 4. Advances in Biological Production of D-Tagatose: A Comprehensive Overview | MDPI [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. alpha-D-tagatofuranose | C6H12O6 | CID 12306012 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. A method for the production of D-tagatose using a recombinant Pichia pastoris strain secreting β-D-galactosidase from Arthrobacter chlorophenolicus and a recombinant L-arabinose isomerase from Arthrobacter sp. 22c - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Specific rotation - Wikipedia [en.wikipedia.org]

- 9. When D-tagatose is added to a basic aqueous solution, an equilibr... | Study Prep in Pearson+ [pearson.com]

- 10. brainly.com [brainly.com]

- 11. Methods for Separating Sugars : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 12. researchgate.net [researchgate.net]

A Technical Guide to the Discovery and Isolation of alpha-D-Tagatofuranose

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Tagatose, a naturally occurring ketohexose, has garnered significant interest as a low-calorie sweetener and a potential therapeutic agent. While it predominantly exists in its pyranose form, the furanose isomer, particularly alpha-D-tagatofuranose, plays a crucial role in its chemical reactivity and biological activity. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of alpha-D-tagatofuranose. It delves into the historical context of D-tagatose's discovery, the equilibrium dynamics between its various isomeric forms in solution, and the modern methodologies employed for the targeted isolation and structural elucidation of the alpha-furanose anomer. This guide is intended to be a valuable resource for researchers in carbohydrate chemistry, drug discovery, and food science, offering both theoretical insights and practical, field-proven protocols.

Introduction: The Significance of D-Tagatose and its Furanose Isomer

D-Tagatose, a C-4 epimer of D-fructose, is a rare sugar found in small quantities in some dairy products and the gum of the Sterculia setigera tree.[1][2] Its journey from a chemical curiosity to a commercially viable sweetener and functional food ingredient is a testament to advancements in bioprocessing and chemical synthesis. Gilbert V. Levin was a key figure in the development of D-tagatose as a sweetener, patenting an economical production method in 1988.

Like many monosaccharides, D-tagatose exists in solution as an equilibrium mixture of its open-chain keto form and cyclic hemiacetal structures. These cyclic forms include the six-membered pyranose ring and the five-membered furanose ring, each of which can exist as α and β anomers. While the α-D-tagatopyranose form is generally the most stable and predominant isomer in the crystalline state, the furanose forms, though present in smaller proportions, are often key intermediates in chemical reactions and enzymatic transformations. Understanding the properties and isolation of alpha-D-tagatofuranose is therefore critical for manipulating the chemical and biological behavior of D-tagatose.

The Isomeric Landscape of D-Tagatose in Solution

The distribution of D-tagatose isomers in an aqueous solution is a dynamic equilibrium influenced by factors such as temperature, pH, and solvent. Under basic conditions, D-tagatose can undergo enolization to form an equilibrium mixture with other monosaccharides.

While comprehensive quantitative data for the precise isomeric distribution of unmodified D-tagatose in various solvents is not extensively documented in a single source, NMR studies on D-tagatose derivatives provide valuable insights. For instance, a study on D-tagatose-N-methylaniline in aqueous solution revealed the following anomeric equilibrium:

| Isomer | Percentage in Aqueous Solution |

| α-pyranose | 62.8% |

| β-pyranose | 21.3% |

| α-furanose | 1.5% |

| β-furanose | 8.1% |

| Acyclic keto form | 6.2% |

| Data adapted from Mossine, V. V., et al. (2018).[3] |

This data underscores that while the alpha-D-tagatofuranose is a minor component of the equilibrium mixture, its presence is significant for understanding the overall reactivity of D-tagatose.

Methodologies for the Isolation and Synthesis of alpha-D-Tagatofuranose

The isolation of alpha-D-tagatofuranose in its pure form is a challenging task due to its low abundance in the equilibrium mixture and its inherent instability. Direct crystallization from solution typically yields the more stable α-pyranose anomer. Therefore, strategies for isolating the furanose form often involve derivatization to "trap" the furanose ring, followed by chromatographic separation.

Trapping and Isolation via Derivatization

A key strategy for isolating the furanose form of D-tagatose is through the synthesis of derivatives that favor or lock the five-membered ring structure. One such approach is benzoylation.

Protocol: Synthesis and Isolation of Tetrabenzoylated d-Tagatofuranose [4][5]

This protocol describes the direct benzoylation of D-tagatose, which yields a mixture of benzoylated pyranose and furanose forms, from which the furanose derivative can be isolated.

Materials:

-

D-Tagatose

-

Pyridine (anhydrous)

-

Benzoyl chloride

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and n-hexane for elution

Procedure:

-

Dissolve D-tagatose in anhydrous pyridine in a round-bottom flask.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add benzoyl chloride to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Quench the reaction by the slow addition of water.

-

Extract the mixture with dichloromethane.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The resulting crude oil, containing a mixture of perbenzoylated D-tagatose isomers, is then subjected to purification.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in n-hexane.

-

Careful fractionation and analysis of the fractions (e.g., by TLC and NMR) will allow for the isolation of tetrabenzoylated d-tagatofuranose. A study reported the isolation of a small amount (17%) of tetrabenzoylated D-tagatofuranose using iterative chromatographic separations.[4]

Preparative Chromatographic Separation

For the separation of the derivatized or underivatized tagatose isomers, preparative high-performance liquid chromatography (prep-HPLC) is a powerful technique.

General Workflow for Preparative HPLC Separation of Tagatose Isomers:

Caption: Workflow for the isolation of alpha-D-tagatofuranose derivatives using preparative HPLC.

Considerations for Method Development:

-

Column Selection: For underivatized sugars, specialized carbohydrate columns are often used. For derivatized, less polar compounds, reversed-phase columns (e.g., C18) are suitable.

-

Mobile Phase Optimization: A gradient elution of acetonitrile in water is a common starting point for reversed-phase separation of derivatized sugars. The gradient profile needs to be optimized to achieve baseline separation of the isomers.

-

Detection: Refractive index (RI) detection is commonly used for underivatized sugars, while UV detection is suitable for derivatives containing a chromophore (e.g., benzoyl groups).

Structural Elucidation and Characterization

Once isolated, the structural confirmation of alpha-D-tagatofuranose or its derivatives is primarily achieved through nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

NMR Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous identification of carbohydrate isomers. Key parameters include chemical shifts (¹H and ¹³C) and coupling constants (J-values).

Expected NMR Signatures for alpha-D-Tagatofuranose:

-

Anomeric Carbon (C2): The chemical shift of the anomeric carbon in the ¹³C NMR spectrum is highly diagnostic of the ring size and anomeric configuration.

-

Proton NMR: The coupling constants between vicinal protons (e.g., J₃,₄) provide information about the dihedral angles and thus the conformation of the furanose ring. The absence of a proton on the anomeric carbon (C2) is a key feature of ketoses.

Illustrative ¹³C NMR Chemical Shifts for Furanose and Pyranose Forms of a Tagatose Derivative:

| Carbon | α-Furanose Derivative (ppm) | β-Furanose Derivative (ppm) | α-Pyranose Derivative (ppm) | β-Pyranose Derivative (ppm) |

| C1 | ~64 | ~63 | ~62 | ~63 |

| C2 | ~104 | ~107 | ~99 | ~99 |

| C3 | ~78 | ~81 | ~70 | ~72 |

| C4 | ~77 | ~76 | ~71 | ~71 |

| C5 | ~82 | ~80 | ~68 | ~68 |

| C6 | ~63 | ~64 | ~64 | ~64 |

| Note: These are approximate values based on typical ranges for ketofuranoses and ketopyranoses and may vary depending on the specific derivative and solvent. |

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the isolated compound. Fragmentation patterns in tandem mass spectrometry (MS/MS) can also provide structural information, although distinguishing between stereoisomers by MS alone can be challenging without specialized techniques.

Conclusion and Future Perspectives

The discovery and isolation of alpha-D-tagatofuranose, while challenging, are essential for a complete understanding of the chemistry and biology of D-tagatose. The methodologies outlined in this guide, particularly the strategy of derivatization followed by preparative chromatography, provide a robust framework for obtaining this elusive isomer. Future research in this area may focus on the development of more direct and efficient isolation techniques, such as chiral chromatography or enzymatic methods that selectively produce or stabilize the furanose form. A deeper understanding of the conformational dynamics and biological roles of alpha-D-tagatofuranose will undoubtedly open new avenues for its application in drug development and functional food design.

References

-

Makura, Y., Iyoshi, A., Horiuchi, M., Hu, Y., & Ueda, A. (2023). α-Selective Glycosidation of the Rare Sugar d-Tagatofuranose and the Synthesis of α-d-Tagatofuranosylceramide. International Journal of Molecular Sciences, 24(17), 13475. [Link]

-

Mossine, V. V., Barnes, C. L., & Mawhinney, T. P. (2018). N-(1-Deoxy-α-d-tagatopyranos-1-yl)-N-methylaniline (“d-Tagatose-N-methylaniline”). Molbank, 2018(2), M989. [Link]

-

ResearchGate. (n.d.). Direct synthesis of tetrabenzoylated d-tagatofuranose 7 along with known pyranose 7′ from d-tagatose. [Link]

-

JECFA. (2004). D-TAGATOSE. [Link]

-

Levin, G. V. (2020, June 24). Gilbert V. Levin, Ph.D.— The Brains Behind the New, Low-Calorie Sugar, D-Tagatose. Cole-Parmer. [Link]

-

MDPI. (2022). Advances in Biological Production of D-Tagatose: A Comprehensive Overview. [Link]

-

Wikipedia. (2023, December 2). Tagatose. [Link]

Sources

- 1. fao.org [fao.org]

- 2. A method for the production of D-tagatose using a recombinant Pichia pastoris strain secreting β-D-galactosidase from Arthrobacter chlorophenolicus and a recombinant L-arabinose isomerase from Arthrobacter sp. 22c - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

The Dynamic Equilibrium of D-Tagatose: A Technical Guide to Furanose and Pyranose Interconversion

Abstract

D-Tagatose, a rare ketohexose with significant potential in the food and pharmaceutical industries, exists in a dynamic equilibrium of cyclic isomers in solution. This technical guide provides an in-depth exploration of the equilibrium between its furanose and pyranose forms, with a particular focus on the predominant α-D-tagatopyranose anomer. We will delve into the structural nuances that govern this equilibrium, the thermodynamic principles that dictate isomer stability, and the advanced analytical and computational methodologies employed to characterize these forms. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the solution-state behavior of D-tagatose.

Introduction: The Isomeric Landscape of D-Tagatose

D-Tagatose, a C-4 epimer of D-fructose, is a naturally occurring monosaccharide with approximately 92% the sweetness of sucrose but only one-third of the calories[1][2]. Its unique metabolic properties have garnered significant interest for applications in functional foods and therapeutics. In aqueous solution, D-tagatose does not exist as a single static structure. Instead, it undergoes mutarotation to establish a complex equilibrium between four primary cyclic isomers: α-D-tagatofuranose, β-D-tagatofuranose, α-D-tagatopyranose, and β-D-tagatopyranose, alongside a small fraction of the open-chain keto form.

The six-membered pyranose ring and the five-membered furanose ring structures confer distinct chemical and physical properties to the sugar, influencing its reactivity, biological activity, and interaction with other molecules. Understanding the distribution and interconversion of these isomers is paramount for its effective application.

The equilibrium is significantly skewed towards the pyranose forms, with α-D-tagatopyranose being the most thermodynamically stable and the anomer that crystallizes from solution[3].

Structural Determinants of Isomer Stability

The relative populations of the furanose and pyranose anomers are governed by a delicate interplay of steric and electronic effects. The chair conformation of the pyranose ring is generally more stable than the envelope and twist conformations of the furanose ring.

The anomeric effect, which describes the thermodynamic preference for an electronegative substituent at the anomeric carbon to occupy an axial position, also plays a crucial role in determining the favored anomer. For D-tagatose, the α-pyranose conformation allows for a favorable arrangement of its hydroxyl groups, minimizing steric hindrance and maximizing stabilizing intramolecular hydrogen bonds.

dot graph ER { layout=neato; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

Quantitative Analysis of the Anomeric Equilibrium

While precise data for unmodified D-tagatose is scarce in the literature, studies on closely related derivatives provide a strong indication of the equilibrium composition. A detailed NMR study on D-tagatose-N-methylaniline in aqueous solution revealed the following distribution[4]:

| Tautomer | Percentage in Aqueous Solution |

| α-Pyranose | 62.8% |

| β-Pyranose | 21.3% |

| β-Furanose | 8.1% |

| α-Furanose | 1.5% |

| Acyclic Keto Form | 6.2% |

This data highlights the pronounced dominance of the pyranose forms, collectively accounting for over 84% of the isomers at equilibrium. The α-anomer is the most abundant, being almost three times more prevalent than the β-anomer.

Experimental Protocol: NMR Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous identification and quantification of carbohydrate anomers in solution. Both ¹H and ¹³C NMR provide detailed structural information.

Sample Preparation

-

Solvent: Deuterium oxide (D₂O) is the solvent of choice for minimizing the interfering signal from water protons.

-

Concentration: A concentration range of 10-50 mg/mL is typically sufficient for obtaining good signal-to-noise in a reasonable acquisition time.

-

Equilibration: It is crucial to allow the D-tagatose solution to reach equilibrium before analysis. This can be achieved by dissolving the sample in D₂O and allowing it to stand at room temperature for at least 24 hours. Alternatively, gentle heating (e.g., to 40-50 °C) can accelerate the mutarotation process.

NMR Instrumentation and Parameters

-

Spectrometer: A high-field NMR spectrometer (≥400 MHz) is recommended for better spectral dispersion, which is essential for resolving the signals of the different anomers.

-

¹H NMR:

-

A standard one-pulse experiment is typically used.

-

Solvent suppression techniques (e.g., presaturation) are necessary to attenuate the residual HOD signal.

-

Integration of the well-resolved anomeric proton signals allows for the quantification of the relative concentrations of the different isomers.

-

-

¹³C NMR:

-

A proton-decoupled ¹³C NMR experiment provides sharp singlets for each carbon atom.

-

The anomeric carbon (C2) signals are particularly well-resolved and are excellent reporters of the different isomeric forms. Chemical shifts for the anomeric carbons of ketohexoses typically appear in the range of 95-110 ppm.

-

Quantitative ¹³C NMR can be performed using inverse-gated decoupling to suppress the Nuclear Overhauser Effect (NOE) and ensure accurate integration.

-

dot graph G { graph [rankdir="LR"]; node [shape=box, style="filled,rounded", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} NMR workflow for anomer analysis.

Thermodynamic Considerations

The equilibrium distribution of D-tagatose anomers is a direct reflection of their relative Gibbs free energies (ΔG). The isomerization from D-galactose to D-tagatose is an endothermic reaction, which is favored at higher temperatures[1][5]. This suggests that the equilibrium between the D-tagatose anomers themselves will also be temperature-dependent.

By performing variable-temperature NMR experiments, it is possible to determine the thermodynamic parameters (ΔH° and ΔS°) for the interconversion between the different anomers using the van't Hoff equation. Such studies on other monosaccharides have shown that while the pyranose forms are enthalpically favored, the furanose forms can become more populated at higher temperatures due to entropic contributions[6].

Computational Modeling of D-Tagatose Anomers

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful tool for investigating the conformational preferences and relative energies of carbohydrate isomers[7][8][9].

Methodology

-

Conformational Search: A thorough conformational search is performed for each anomer (α/β-furanose and α/β-pyranose) to identify the lowest energy conformers.

-

Geometry Optimization and Frequency Calculations: The geometries of the identified conformers are optimized at a high level of theory (e.g., B3LYP/6-311++G(d,p)). Frequency calculations are then performed to confirm that the optimized structures are true minima on the potential energy surface and to obtain thermodynamic data (enthalpy and entropy).

-

Solvation Modeling: To accurately model the behavior in solution, implicit solvation models (e.g., Polarizable Continuum Model - PCM) are employed to account for the effect of the solvent (water).

These calculations can provide valuable insights into the intrinsic stability of the different anomers and help rationalize the experimentally observed equilibrium distribution.

Conclusion and Future Directions

The equilibrium between α-D-tagatofuranose and α-D-tagatopyranose, along with their β-anomers, is a fundamental aspect of the chemistry of D-tagatose. The predominance of the α-pyranose form has significant implications for its physical properties and biological interactions. This guide has outlined the key structural features governing this equilibrium and provided a framework for its experimental and computational investigation.

Future research should focus on obtaining precise quantitative data for the anomeric distribution of unmodified D-tagatose under a range of conditions (pH, temperature, solvent polarity). Furthermore, detailed thermodynamic and kinetic studies of the mutarotation process will provide a more complete picture of the dynamic nature of this promising sugar.

References

-

Chen, X., et al. (2023). Advances and Prospects of d-Tagatose Production Based on a Biocatalytic Isomerization Pathway. MDPI. [Link]

-

Kwiecień, R. A., et al. (2025). Synthesis of and NMR studies on the four diastereomeric 1-deoxy-D-ketohexoses. Request PDF. [Link]

-

Lian, Z., et al. (2025). Advances in Biological Production of D-Tagatose: A Comprehensive Overview. MDPI. [Link]

- Angyal, S. J. (1969). Equilibria between pyranoses and furanoses. III. Deoxyaldoses. The stability of furanoses.

- Schnupf, U., et al. (2007). DFT Study of Alpha- And beta-D-allopyranose at the B3LYP/6-311++G ** Level of Theory.

-

SpectraBase. alpha-D-TAGATOPYRANOSE - Optional[13C NMR] - Chemical Shifts. [Link]

- Bober, J. R., & Nair, N. U. (2020). Galactose to tagatose isomerization at moderate temperatures with high conversion and productivity.

- Gao, D. M., et al. (2018). Solubility of D-Galactose, D-Talose, and D-Tagatose in Aqueous Ethanol at Low Temperature. Food Science and Technology Research, 24(5), 855-861.

-

Harris, K. D., et al. (2023). 13C NMR Chemical Shifts of Saccharides in the Solid State: A Density Functional Theory Study. MDPI. [Link]

-

Oregon State University. 13C NMR Chemical Shifts. [Link]

-

Momany, F. A., & Schnupf, U. (2025). DFTMD studies of glucose and epimers: Anomeric ratios, rotamer populations, and hydration energies. Request PDF. [Link]

- Punzo, F., et al. (2009). α-d-Tagatopyranose. Acta Crystallographica Section E: Structure Reports Online, 65(6), o1338.

-

ResearchGate. Comparison of the anomeric ¹H-NMR (ppm, D2O, 298 K, 600 MHz) regions of serotype A wild type, lgt2Δ and lgt1/4Δ OS. [Link]

- Tan, J. Z., et al. (2018). A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points. Journal of the American Chemical Society, 140(51), 18053-18065.

- Funcke, J. B., et al. (2016). Observation of the keto tautomer of D-fructose in D2O using 1H NMR spectroscopy.

-

ResearchGate. Temperature dependence of the mutarotation equilibrium of D -fructose. [Link]

- Schnupf, U., et al. (2006). DFT study of α- and β-d-mannopyranose at the B3LYP/6-311++G** level.

- Buemann, B., et al. (1998). D-Tagatose, a stereoisomer of D-fructose, increases hydrogen production in humans without affecting 24-hour energy expenditure or respiratory exchange ratio. The Journal of nutrition, 128(9), 1481-1486.

-

PubChem. alpha-D-tagatofuranose. [Link]

-

PubChem. alpha-D-Tagatopyranose. [Link]

-

Zhang, L., et al. (2025). Advances in Biological Production of D-Tagatose: A Comprehensive Overview. PDF. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Galactose to tagatose isomerization at moderate temperatures with high conversion and productivity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. DFT study of alpha- and beta-D-allopyranose at the B3LYP/6-311++G ** level of theory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

The Rising Significance of α-D-Tagatofuranose in Therapeutics: A Technical Guide for Researchers

Abstract

This technical guide provides an in-depth exploration of the biological significance of molecules containing the α-D-tagatofuranose moiety. While D-tagatose is primarily recognized as a low-calorie sweetener, its furanose form, particularly the α-anomer, is a critical structural component in a burgeoning class of molecules with significant therapeutic potential. This document will delve into the nuanced biochemistry of α-D-tagatofuranose, its metabolic pathways, and the diverse biological activities exhibited by its derivatives. We will further explore established and theoretical therapeutic applications, supported by detailed experimental protocols and workflow diagrams, to provide researchers, scientists, and drug development professionals with a comprehensive resource for navigating this exciting field.

Introduction: Beyond Sweetness - The Unique Biochemistry of α-D-Tagatofuranose

D-tagatose, a naturally occurring ketohexose and an epimer of D-fructose, exists in solution as an equilibrium mixture of pyranose and furanose tautomers. While the pyranose form is often more prevalent, the furanose form, specifically α-D-tagatofuranose, is gaining considerable attention for its role in biologically active molecules.[1][2][3][4] Its unique stereochemistry and the reactivity of its anomeric center make it a versatile building block for the synthesis of novel glycosides and other derivatives with potential applications in medicine and biotechnology.

The biological significance of α-D-tagatofuranose stems from several key properties of its parent molecule, D-tagatose:

-

Low Caloric Value: D-tagatose is poorly absorbed in the small intestine, resulting in a caloric value of only 1.5 kcal/g, significantly lower than sucrose.[5][6]

-

Hypoglycemic Effects: Clinical studies have indicated that D-tagatose can lower postprandial blood glucose levels, making it a promising candidate for managing type 2 diabetes.[6][7]

-

Prebiotic Activity: D-tagatose is fermented by gut microbiota, promoting the growth of beneficial bacteria and contributing to improved intestinal health.[5]

-

Anti-Caries Properties: It is not readily metabolized by oral bacteria, thus preventing the formation of dental caries.[5]

These intrinsic properties of D-tagatose provide a strong foundation for exploring the therapeutic potential of molecules that incorporate the α-D-tagatofuranose structure.

Biosynthesis and Metabolism of α-D-Tagatofuranose Containing Molecules

The presence and metabolic fate of α-D-tagatofuranose are intrinsically linked to the metabolism of D-tagatose. While naturally found in small quantities in dairy products, the industrial production of D-tagatose primarily relies on the enzymatic isomerization of D-galactose.[5]

Enzymatic Production of D-Tagatose

The most common method for D-tagatose production involves the use of L-arabinose isomerase (L-AI), which catalyzes the conversion of D-galactose to D-tagatose.[5][6] This process can be performed using either isolated enzymes or whole-cell systems.

Experimental Protocol: Enzymatic Synthesis of D-Tagatose using L-Arabinose Isomerase

Objective: To produce D-tagatose from D-galactose using L-arabinose isomerase.

Materials:

-

L-Arabinose Isomerase (commercially available or recombinantly expressed)

-

D-galactose solution (e.g., 20% w/v in 50 mM phosphate buffer, pH 7.5)

-

50 mM Phosphate buffer (pH 7.5)

-

Metal ions for enzyme activation (e.g., Mn²⁺ or Co²⁺)

-

Reaction vessel with temperature control

-

HPLC system with a suitable column for sugar analysis (e.g., Aminex HPX-87C)

Methodology:

-

Enzyme Preparation: Dissolve or dilute the L-arabinose isomerase in 50 mM phosphate buffer (pH 7.5) to the desired concentration.

-

Reaction Setup: In a temperature-controlled reaction vessel, combine the D-galactose solution with the enzyme preparation. Add the activating metal ions to the recommended final concentration.

-

Incubation: Incubate the reaction mixture at the optimal temperature for the specific L-AI used (typically 50-60°C).

-

Monitoring: Periodically withdraw aliquots from the reaction mixture. Stop the enzymatic reaction by heat inactivation (e.g., 100°C for 10 minutes) or by adding an acid (e.g., perchloric acid followed by neutralization).

-

Analysis: Analyze the composition of the reaction mixture (D-galactose and D-tagatose) using HPLC.

-

Purification: Once the desired conversion is achieved, purify D-tagatose from the reaction mixture using chromatographic techniques.

Causality: The choice of L-arabinose isomerase is critical as its substrate specificity and optimal reaction conditions (pH, temperature, metal ion cofactors) directly impact the yield and purity of D-tagatose. The equilibrium of the reaction typically favors D-galactose, so downstream processing is essential for isolating D-tagatose.

Metabolic Pathways

The metabolism of ingested D-tagatose, and by extension α-D-tagatofuranose, primarily occurs in the liver. The key metabolic pathway is the tagatose-6-phosphate pathway.

Diagram: D-Tagatose Metabolic Pathway

Caption: Metabolic pathway of D-tagatose in the liver.

This metabolic route demonstrates that while D-tagatose is a sugar, its metabolism bypasses the initial, highly regulated steps of glycolysis, which may contribute to its low impact on blood glucose levels.

Therapeutic Potential of α-D-Tagatofuranose Containing Molecules

The unique structural features of α-D-tagatofuranose make it an attractive scaffold for the development of novel therapeutic agents. The anomeric hydroxyl group can be readily modified to create glycosidic linkages with a variety of aglycones, leading to compounds with diverse biological activities.

α-D-Tagatofuranosylceramides: Novel Glycolipids

Recent research has focused on the synthesis of α-D-tagatofuranosylceramides, which are analogs of naturally occurring glycosphingolipids.[8][9] These molecules are of interest due to the critical roles of glycosphingolipids in cell signaling, cell-cell recognition, and as receptors for toxins and pathogens.

The synthesis of these complex molecules requires regioselective protection of the hydroxyl groups of D-tagatose, followed by stereoselective glycosylation.

Diagram: Synthetic Workflow for α-D-Tagatofuranosylceramide

Caption: General synthetic workflow for α-D-tagatofuranosylceramide.

The biological activities of these synthetic glycolipids are currently under investigation, with potential applications in modulating immune responses and as anticancer agents.

Antifungal Applications

Interestingly, D-tagatose itself has demonstrated potent and broad-spectrum antifungal activity, particularly against downy mildews in plants.[10] The proposed mechanism involves the inhibition of key enzymes in fungal carbohydrate metabolism, such as fructokinase and phosphomannose isomerase.[10] This fungicidal activity, coupled with its status as a "Generally Recognized As Safe" (GRAS) substance, opens avenues for its use as a safe and effective agrochemical.[10] The specific role of the α-D-tagatofuranose tautomer in this activity is an area for further research.

Future Directions and Conclusion

The study of α-D-tagatofuranose and its derivatives is a rapidly evolving field. While much of the current knowledge is derived from the broader research on D-tagatose, the unique chemical properties of the α-furanose anomer present exciting opportunities for the design of novel bioactive molecules.

Key areas for future research include:

-

Exploration of Natural Products: Identifying natural products that contain the α-D-tagatofuranose moiety to understand its natural biological roles.

-

Development of Novel Synthetic Methodologies: Creating more efficient and stereoselective methods for the synthesis of α-D-tagatofuranosides.

-

Elucidation of Structure-Activity Relationships: Systematically studying how modifications to the α-D-tagatofuranose scaffold and the aglycone affect biological activity.

-

In-depth Mechanistic Studies: Investigating the molecular mechanisms by which α-D-tagatofuranose-containing molecules exert their therapeutic effects.

References

-

Advances in Biological Production of D-Tagatose: A Comprehensive Overview - MDPI. (URL: [Link])

-

alpha-D-tagatofuranose | C6H12O6 | CID 12306012 - PubChem. (URL: [Link])

-

Enzymatic synthesis of alpha-anomer-selective D-glucosides using maltose phosphorylase. (URL: [Link])

-

Tagatose as a Potential Nutraceutical: Production, Properties, Biological Roles, and Applications: d - ResearchGate. (URL: [Link])

-

Advances in the Biosynthesis of D-Tagatose: From Metabolism, Physiological Activities, Key Enzyme Catalysis to Multi-Substrate Conversion Strategies - PubMed. (URL: [Link])

-

The rare sugar D-tagatose protects plants from downy mildews and is a safe fungicidal agrochemical - ResearchGate. (URL: [Link])

-

Novel In Vitro Multienzyme Cascade for Efficient Synthesis of d-Tagatose from Sucrose. (URL: [Link])

-

alpha-D-tagatofuranose (CHEBI:49090) - EMBL-EBI. (URL: [Link])

-

α-Selective Glycosidation of the Rare Sugar d-Tagatofuranose and the Synthesis of α-d-Tagatofuranosylceramide - MDPI. (URL: [Link])

-

α-Selective Glycosidation of the Rare Sugar d-Tagatofuranose and the Synthesis of α-d-Tagatofuranosylceramide - PubMed. (URL: [Link])

-

D-tagatofuranose | C6H12O6 | CID 12306016 - PubChem. (URL: [Link])

-

alpha-D-Tagatopyranose | C6H12O6 | CID 2724552 - PubChem. (URL: [Link])

-

alpha-L-Tagatofuranose | C6H12O6 | CID 71529761 - PubChem. (URL: [Link])

-

D-Tagatose | C6H12O6 | CID 439312 - PubChem. (URL: [Link])

Sources

- 1. D-tagatofuranose | C6H12O6 | CID 12306016 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. alpha-D-Tagatopyranose | C6H12O6 | CID 2724552 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. alpha-L-Tagatofuranose | C6H12O6 | CID 71529761 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. D-Tagatose | C6H12O6 | CID 439312 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Advances in the Biosynthesis of D-Tagatose: From Metabolism, Physiological Activities, Key Enzyme Catalysis to Multi-Substrate Conversion Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. α-Selective Glycosidation of the Rare Sugar d-Tagatofuranose and the Synthesis of α-d-Tagatofuranosylceramide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Introduction: Understanding D-Tagatose and its Isomeric Forms

An In-depth Technical Guide to the Natural Occurrence and Sources of α-D-Tagatofuranose

D-Tagatose is a naturally occurring monosaccharide, specifically a ketohexose, that has garnered significant interest within the food, pharmaceutical, and nutraceutical industries.[1] It is a C-4 epimer of D-fructose and an isomer of D-galactose.[2][3] What makes D-tagatose particularly compelling is its unique combination of properties: it possesses approximately 92% of the sweetness of sucrose while providing only one-third of the calories (about 1.5 kcal/g).[4][5][6] The U.S. Food and Drug Administration (FDA) has granted it Generally Recognized as Safe (GRAS) status for use as a sweetener, texturizer, and stabilizer in various food products.[1][7]

Like other monosaccharides, D-tagatose can exist in different isomeric forms. In solution, it establishes an equilibrium between its open-chain keto form and its cyclic hemiacetal forms. These cyclic structures can be either five-membered rings, known as furanoses, or six-membered rings, called pyranoses. Each of these ring forms can have two anomeric configurations, designated as alpha (α) and beta (β), based on the stereochemistry at the anomeric carbon (the C-2 carbon).

This guide focuses specifically on alpha-D-tagatofuranose , which is the furanose form of D-tagatose with an alpha configuration at the anomeric center.[8][9] It is crucial to note that while this specific isomer is the topic of interest, much of the scientific literature refers to the compound generically as "D-tagatose." The natural occurrence data typically does not differentiate between the various isomers, as they exist in equilibrium. The stable crystalline form is alpha-D-tagatopyranose.[10]

Section 1: Natural Distribution of D-Tagatose

D-tagatose is classified as a "rare sugar" because it is found in nature in very small quantities, making its direct extraction for commercial purposes economically unfeasible.[3][11][12] Its presence has been identified across a limited range of biological sources.

Plant Kingdom

The initial discovery of D-tagatose in nature was from a plant source. In 1949, it was isolated from the gum exudate of the tropical evergreen tree Sterculia setigera.[3][4][11] This remains one of the most cited natural sources, although the gum is not a practical source for large-scale production.

Subsequent research has identified trace amounts of D-tagatose in other plants:

-

Fruits: It is present in small quantities in some common fruits, including apples, oranges, and other citrus varieties.[6][11][13]

-

Lower Plants: The sugar has also been detected in certain lower plants, such as mosses and lichens of the Roccella species.[4][11][14]

Dairy Products

The most commonly cited sources of naturally occurring D-tagatose are dairy products that have undergone heat treatment.[2][6][15] Its formation in these products is a direct result of the thermal processing of milk. Lactose, the primary sugar in milk, is a disaccharide composed of glucose and galactose. During heating, lactose can be hydrolyzed, and the liberated D-galactose subsequently undergoes isomerization under alkaline or thermal conditions to form D-tagatose.[5][7][15]

Sources include:

Other Natural Sources

Trace amounts of D-tagatose have also been reported in hot cacao, likely formed through similar heat-driven isomerization processes during the roasting and processing of cacao beans.[6][15]

Section 2: Quantitative Analysis of D-Tagatose in Natural Sources

The concentration of D-tagatose in its natural sources is consistently low, reinforcing its status as a rare sugar. The following table summarizes the reported concentrations in various food products.

| Natural Source | Reported Concentration (ppm) | Reference |

| Sterilized Cow's Milk | 2 - 20 | [18] |

| Milk Powder | ~800 | [18] |

| Yogurt | ~29 | [18] |

ppm: parts per million

These low levels highlight why commercial production relies on the industrial-scale isomerization of D-galactose derived from lactose, rather than direct extraction from these food matrices.[12][16][19]

Section 3: Methodologies for Extraction and Identification from Natural Matrices

For researchers aiming to verify the presence of or quantify alpha-D-tagatofuranose and other D-tagatose isomers in a complex natural matrix like a dairy product, a multi-step analytical workflow is required. The following protocol provides a robust, self-validating methodology grounded in established principles of carbohydrate analysis.

Experimental Protocol: Extraction and Analysis from a Dairy Matrix (e.g., Yogurt)

Rationale: This protocol is designed to systematically remove interfering substances (proteins, fats, complex carbohydrates) and isolate low-molecular-weight sugars for accurate chromatographic analysis. Each step includes a quality control measure to ensure trustworthiness.

Step 1: Sample Preparation and Homogenization

-

Accurately weigh 5-10 g of the yogurt sample into a 50 mL centrifuge tube.

-

Add 20 mL of deionized water and vortex thoroughly for 2 minutes to create a uniform homogenate.

-

Causality: This step ensures the sample is evenly dispersed, allowing for efficient extraction of soluble components. A precise initial weight is critical for final quantification.

Step 2: Protein and Fat Precipitation (Carrez Clarification)

-

To the homogenate, add 1 mL of Carrez Reagent I (potassium ferrocyanide solution). Vortex for 30 seconds.

-

Add 1 mL of Carrez Reagent II (zinc sulfate solution). Vortex for 30 seconds. A flocculent precipitate should form.

-

Allow the mixture to stand for 15 minutes.

-

Centrifuge at 5,000 x g for 20 minutes at 4°C.

-

Carefully collect the clear supernatant.

-

Causality: Carrez reagents cause the co-precipitation of proteins and fats, which would otherwise interfere with chromatographic columns and detectors. This is a critical clarification step for complex matrices.

Step 3: Solid-Phase Extraction (SPE) for Further Purification

-

Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water through it.

-

Load the supernatant from Step 2 onto the conditioned C18 cartridge. This will retain residual non-polar compounds like lipids.

-

Collect the eluate.

-

For additional cleanup, pass the eluate through a graphitized carbon black (GCB) or a mixed-mode cation/anion exchange SPE cartridge to remove pigments and other charged molecules.

-

Causality: SPE provides a more refined cleanup than precipitation alone. A C18 phase removes lipids, while ion exchange or GCB phases remove charged molecules and pigments that could co-elute with the target analyte during HPLC analysis.

Step 4: Identification and Quantification by HPLC-RI/MS

-

Filter the final purified extract through a 0.22 µm syringe filter into an HPLC vial.

-

Inject the sample onto an HPLC system.

-

Column: A ligand-exchange column (e.g., Ca2+ or Pb2+ form) or an amino-propyl column is suitable for sugar analysis.

-

Mobile Phase: Isocratic elution with deionized water (for ligand-exchange) or an acetonitrile/water gradient (for amino-propyl).

-

Detector 1 (Quantification): Refractive Index (RI) Detector. This detector is sensitive to all carbohydrates but requires a stable baseline and isocratic conditions.

-

Detector 2 (Identification): Mass Spectrometer (MS). The eluent is directed to an MS detector (e.g., ESI-MS) to confirm the molecular weight of the eluting peak (180.16 g/mol for tagatose).[15] This provides unambiguous identification.

-

-

Validation: Run an authentic standard of D-tagatose to determine its retention time and generate a calibration curve for quantification. The peak in the sample must match the retention time of the standard and show the correct mass-to-charge ratio (m/z) in the MS detector.

-

Causality: The combination of HPLC with a universal RI detector for quantification and a specific MS detector for identification creates a self-validating system. A match in both retention time and mass provides high confidence in the identification of D-tagatose.

Workflow Visualization

The following diagram illustrates the logical flow of the extraction and identification process.

Sources

- 1. D-Tagatose | C6H12O6 | CID 439312 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. greyb.com [greyb.com]

- 6. tandfonline.com [tandfonline.com]

- 7. caloriecontrol.org [caloriecontrol.org]

- 8. alpha-D-tagatofuranose | C6H12O6 | CID 12306012 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. alpha-D-tagatofuranose (CHEBI:49090) [ebi.ac.uk]

- 10. researchgate.net [researchgate.net]

- 11. D-Tagatose: A Rare Sugar with Functional Properties and Antimicrobial Potential against Oral Species - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Tagatose - Wikipedia [en.wikipedia.org]

- 16. A method for the production of D-tagatose using a recombinant Pichia pastoris strain secreting β-D-galactosidase from Arthrobacter chlorophenolicus and a recombinant L-arabinose isomerase from Arthrobacter sp. 22c - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Tagatose - Intelligent Sugars [intelligentsugar.info]

- 18. acnfp.food.gov.uk [acnfp.food.gov.uk]

- 19. Bioproduction of D-Tagatose in Escherichia coli by Harnessing the Reverse Leloir Pathway [dash.harvard.edu]

The Strategic Synthesis of Novel α-D-Tagatofuranose Derivatives: A Technical Guide for Drug Discovery

Foreword: Unlocking the Potential of a Rare Sugar

D-Tagatose, a rare hexoketose, has garnered significant attention in the pharmaceutical and nutraceutical industries for its unique biological properties, including its role as a low-calorie sweetener and its ability to modulate glycemic response.[1] Beyond its native form, the derivatization of D-tagatose, particularly in its furanose configuration, opens a gateway to a vast chemical space of novel bioactive molecules. The α-anomer of D-tagatofuranose, a five-membered ring structure, presents a unique scaffold for the design of innovative therapeutics. This guide provides an in-depth exploration of the chemical strategies and underlying principles for the synthesis of novel α-D-tagatofuranose derivatives, tailored for researchers, medicinal chemists, and professionals in drug development. We will delve into the intricacies of stereoselective glycosylation, the critical role of protecting groups, and the conformational dynamics that govern reaction outcomes, offering a comprehensive roadmap for harnessing the therapeutic potential of this rare sugar.

The Foundation: Accessing the α-D-Tagatofuranose Scaffold

The journey into the synthesis of novel α-D-tagatofuranose derivatives begins with the strategic preparation of a suitable glycosyl donor. A key challenge lies in controlling the stereochemistry at the anomeric center to selectively obtain the α-anomer. A highly effective strategy involves the use of neighboring group participation, a classic concept in carbohydrate chemistry, to direct the stereochemical outcome of the glycosylation reaction.

The Power of Neighboring Group Participation: A Benzoyl-Protected Donor

A robust method for achieving high α-selectivity in the glycosylation of D-tagatofuranose utilizes a 1,3,4,6-tetra-O-benzoylated D-tagatofuranosyl donor.[1] The benzoyl group at the C-1 position plays a crucial role in steering the reaction towards the formation of the α-glycosidic bond.

Plausible Mechanism of α-Selective Glycosylation:

The reaction proceeds through the formation of a key intermediate, a cyclic acyloxonium ion, which blocks the β-face of the molecule. The incoming nucleophile (glycosyl acceptor) is then forced to attack from the α-face, leading to the desired 1,2-trans-glycosylation product, which in the case of tagatofuranose, corresponds to the α-anomer.

Caption: Plausible mechanism for α-selective glycosidation.

This neighboring group participation strategy has proven to be highly effective, achieving α:β selectivity ratios of up to 99:1.[1] However, it is important to note that the steric bulk of the glycosyl acceptor can influence the selectivity. Sterically hindered acceptors may exhibit reduced α-selectivity due to competing reaction pathways.[1]

Experimental Protocol: Synthesis of a 1,3,4,6-Tetra-O-benzoyl-d-tagatofuranosyl Donor

A key precursor for α-selective glycosylation is the tetrabenzoylated D-tagatofuranose. Its synthesis from D-tagatose requires careful control of reaction conditions to favor the furanose form over the thermodynamically more stable pyranose form.

Step-by-Step Methodology:

-

Benzoylation of D-Tagatose: D-tagatose is dissolved in pyridine.

-

Benzoyl chloride is added slowly to the solution at a controlled temperature (e.g., 50 °C). The slow addition is crucial to favor the formation of the kinetic furanose product.

-

The reaction is quenched with methanol.

-

The crude product is purified by column chromatography to isolate the 1,3,4,6-tetra-O-benzoyl-d-tagatofuranose.

Note: The direct benzoylation of D-tagatose can lead to a mixture of furanose and pyranose products, with the pyranose form often predominating due to the anomeric effect.[2] Therefore, careful optimization and purification are essential.

The Art of Glycosylation: Expanding the Molecular Diversity

With a reliable α-selective glycosyl donor in hand, the next step is to couple it with a variety of glycosyl acceptors to generate a library of novel derivatives. The choice of glycosylation method and reaction conditions is critical for achieving high yields and maintaining stereochemical integrity.

General Glycosylation Protocol

The following protocol outlines a general procedure for the α-selective glycosylation of a benzoyl-protected D-tagatofuranosyl donor.

| Step | Procedure | Rationale |

| 1 | Azeotropic Drying | Co-evaporate the glycosyl donor and acceptor with toluene to remove residual water, which can quench the Lewis acid activator. |

| 2 | Activation | Dissolve the dried reactants in a suitable solvent (e.g., CH₂Cl₂) and add activated molecular sieves to maintain anhydrous conditions. Cool the mixture to a low temperature (e.g., -20 °C). |

| 3 | Initiation | Add a Lewis acid promoter, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf), to activate the glycosyl donor. |

| 4 | Reaction | Stir the reaction mixture at low temperature until completion, monitoring by thin-layer chromatography (TLC). |

| 5 | Quenching & Workup | Quench the reaction with a suitable reagent (e.g., triethylamine) and perform a standard aqueous workup. |

| 6 | Purification | Purify the crude product by column chromatography to isolate the desired α-D-tagatofuranoside. |

Table 1: General Protocol for α-Selective Glycosylation.

Synthesis of a Bioactive Glycolipid: α-D-Tagatofuranosylceramide

A compelling example of the application of this methodology is the synthesis of α-D-tagatofuranosylceramide, a novel glycosphingolipid with potential biological activity.[1]

Sources

Conformational Analysis of the Furanose Ring in alpha-D-Tagatofuranose: An Integrated Spectroscopic and Computational Approach

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The five-membered furanose ring, a fundamental component of numerous biological molecules, is characterized by its significant conformational flexibility. Unlike the more rigid six-membered pyranose ring, the furanose scaffold exists in a dynamic equilibrium of non-planar conformations, which dictates its biological function and interaction with molecular targets. This guide provides an in-depth technical exploration of the conformational analysis of the furanose ring in alpha-D-tagatofuranose, a ketohexofuranose of interest in glycobiology and drug discovery. We will dissect the theoretical underpinnings of furanose puckering, detail a synergistic workflow combining Nuclear Magnetic Resonance (NMR) spectroscopy and advanced computational modeling, and present a self-validating protocol for elucidating its conformational landscape in solution.

The Challenge of Furanose Flexibility: A Theoretical Framework

The conformational landscape of a furanose ring is most effectively described by the concept of pseudorotation, a model pioneered by Altona and Sundaralingam.[1][2] In this model, the puckering of the five-membered ring is not static but moves through a continuous cycle of conformations. This behavior is defined by two key parameters: the pseudorotation phase angle (P) and the puckering amplitude (τm).

The pseudorotation cycle encompasses ten envelope (E) and ten twist (T) conformations.[3] However, for most furanosides in solution, the conformational space is dominated by a dynamic equilibrium between two major regions on the pseudorotation wheel, termed the 'North' (N) and 'South' (S) conformations.[4][5]

-

North (N) Conformations (P ≈ 0° ± 36°): Characterized by a C3'-endo pucker, where the C3' atom is displaced from the plane formed by the other four ring atoms, on the same side as the C5' atom.

-

South (S) Conformations (P ≈ 180° ± 36°): Characterized by a C2'-endo pucker, where the C2' atom is displaced from the mean plane.

The energy barrier for interconversion between N and S states is typically low, allowing for rapid equilibrium at room temperature.[6] The precise conformational preference of a given furanose, such as alpha-D-tagatofuranose, is dictated by a delicate balance of steric and electronic interactions among its substituents, including the anomeric effect and repulsive gauche interactions between vicinal hydroxyl groups.[4][5] For alpha-D-tagatofuranose, the key stereochemical features influencing this equilibrium are the trans relationship of the O3 and O4 hydroxyls and the orientation of the anomeric hydroxymethyl group at C2.

Caption: The pseudorotation cycle of a furanose ring.[7][8]

An Integrated Workflow for Conformational Elucidation

A robust analysis of furanose conformation cannot rely on a single technique. We advocate for a synergistic workflow that combines high-resolution NMR spectroscopy for experimental validation with a multi-tiered computational approach for energetic and dynamic insights. This dual strategy ensures that the proposed conformational model is both experimentally grounded and theoretically sound.

Caption: Integrated workflow for furanose conformational analysis.

Methodologies and Protocols

Part A: Experimental Analysis via NMR Spectroscopy

NMR spectroscopy is the cornerstone for studying carbohydrate conformations in solution.[9][10][11] The primary observable, the vicinal proton-proton coupling constant (³JHH), is directly related to the dihedral angle (φ) between the coupled protons through the Karplus equation. By measuring the ³JHH values around the furanose ring, we can deduce the time-averaged ring pucker.

Protocol 1: NMR Data Acquisition and Analysis

-

Sample Preparation: Dissolve 5-10 mg of alpha-D-tagatofuranose in 0.5 mL of deuterium oxide (D₂O). Ensure complete H-D exchange by lyophilizing from D₂O two to three times. This step is critical to remove the exchangeable hydroxyl proton signals, which simplifies the spectrum.

-

Instrument Setup: Utilize a high-field NMR spectrometer (≥500 MHz) for optimal signal dispersion.[10] The sample temperature should be precisely controlled (e.g., 298 K).

-

1D ¹H Spectrum Acquisition: Acquire a high-resolution one-dimensional proton spectrum with water suppression. This spectrum provides an initial overview and is used for accurate chemical shift and coupling constant measurements.

-

2D COSY/TOCSY Acquisition: Acquire a two-dimensional Correlation Spectroscopy (COSY) or Total Correlation Spectroscopy (TOCSY) spectrum.

-

Causality: These experiments are essential for unambiguous assignment of all proton resonances. COSY reveals direct (³J) coupling partners, while TOCSY establishes correlations within an entire spin system (i.e., all protons on the sugar ring), providing a self-validating network of assignments.

-

-

Data Processing and J-Coupling Extraction: Process the spectra using appropriate software (e.g., TopSpin®, Mnova). Extract the ³JHH values (J₁,₂, J₂,₃, J₃,₄) from the high-resolution 1D spectrum. The accuracy of this extraction is paramount for the subsequent analysis.

-

Pseudorotational Analysis: Input the experimental ³JHH values into a specialized program like PSEUROT.[12] This program uses a generalized Karplus equation to solve for the two-state (N vs. S) equilibrium that best fits the experimental data, yielding the population of each conformer and their respective puckering parameters (P and τm).[4][5]

Part B: Computational Analysis

Computational chemistry provides a powerful lens to visualize conformers, calculate their relative energies, and simulate their dynamic behavior, offering insights that are inaccessible by experiment alone.[13][14]

Protocol 2: Computational Workflow

-

Initial Structure Generation: Build the 3D structure of alpha-D-tagatofuranose. Generate initial guess structures for both C3'-endo (North) and C2'-endo (South) puckers.

-

Conformational Search (Molecular Mechanics): Perform a systematic conformational search using a molecular mechanics (MM) force field optimized for carbohydrates (e.g., GLYCAM, GROMOS).[5][15]

-

Causality: This step efficiently explores the vast conformational space of the molecule, including ring puckers and the orientation of exocyclic groups (the -CH₂OH groups), to identify all low-energy minima without the high computational cost of quantum mechanics.

-

-

Geometry Optimization and Energy Calculation (DFT): Take the low-energy conformers identified by MM and perform full geometry optimization and frequency calculations using Density Functional Theory (DFT).

-

Expertise: A functional like M06-2X or B3LYP-D3 with a sufficiently large basis set (e.g., 6-311+G(d,p)) is recommended for an accurate description of the non-covalent interactions that govern carbohydrate conformation.[16][17] The inclusion of a solvent model (e.g., PCM, SMD) is crucial to simulate the aqueous environment of the NMR experiment. The final output provides precise geometries and relative Gibbs free energies (ΔG) of the N and S conformers.

-

-

Molecular Dynamics (MD) Simulation: Perform an MD simulation (e.g., using AMBER or GROMACS) of alpha-D-tagatofuranose in a box of explicit water molecules for several hundred nanoseconds.[13][18]

-

Trustworthiness: MD simulations provide a dynamic picture of the N/S equilibrium. By tracking the pseudorotation angle (P) over time, one can directly observe the interconversions and calculate the equilibrium populations, providing an independent validation of both the NMR analysis and the static DFT energy calculations.

-

Data Synthesis and Interpretation

The final step is the critical synthesis of all experimental and computational data. The results should be compiled into a clear, comparative table.

Table 1: Consolidated Conformational Data for alpha-D-Tagatofuranose

| Parameter | Experimental (NMR) | Computational (DFT) | Computational (MD) |

| ³J₁,₂ (Hz) | Measured Value | Calculated Value | Time-Averaged Value |

| ³J₂,₃ (Hz) | Measured Value | Calculated Value | Time-Averaged Value |

| ³J₃,₄ (Hz) | Measured Value | Calculated Value | Time-Averaged Value |

| % North Conformer | Derived from PSEUROT | Calculated from ΔG | Derived from P trajectory |

| % South Conformer | Derived from PSEUROT | Calculated from ΔG | Derived from P trajectory |

| ΔG (N↔S) (kcal/mol) | - | Calculated Value | Calculated from populations |

| P(N) (degrees) | Derived from PSEUROT | - | Average P in N state |

| P(S) (degrees) | Derived from PSEUROT | - | Average P in S state |

A strong correlation between the NMR-derived populations and those predicted by both DFT energies and MD simulations provides high confidence in the final conformational model. Any discrepancies must be critically evaluated, potentially pointing to limitations in the computational model (e.g., force field inaccuracies) or complexities not captured by the simple two-state model.[4][5]

Implications for Drug Development

The three-dimensional shape and flexibility of a carbohydrate are paramount to its function. For drug development professionals, understanding the conformational equilibrium of alpha-D-tagatofuranose is critical for:

-

Rational Drug Design: If this sugar is a component of a larger molecule that binds to a protein target, knowing its preferred shape allows for the design of mimetics or inhibitors with higher affinity and specificity. The flexibility can be exploited or constrained to optimize binding.[13]

-